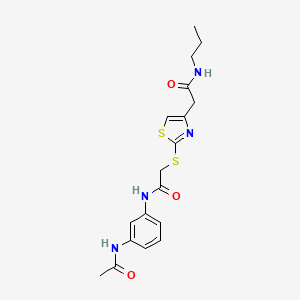![molecular formula C10H12N2O B2382806 2-[2-(Methylamino)ethoxy]benzonitrile CAS No. 737745-17-4](/img/structure/B2382806.png)
2-[2-(Methylamino)ethoxy]benzonitrile
Vue d'ensemble
Description
“2-[2-(Methylamino)ethoxy]benzonitrile” is a chemical compound with the molecular formula C10H12N2O . It is related to 2-Ethoxybenzonitrile, which has been used in the synthesis of selective phosphodiesterase (V) inhibitor, vardenafil .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H12N2O.ClH/c1-12-5-6-13-10-4-2-3-9(7-10)8-11;/h2-4,7,12H,5-6H2,1H3;1H . This indicates that the molecule consists of a benzonitrile group with a methylaminoethoxy substituent.Applications De Recherche Scientifique
Chemical Synthesis
2-[2-(Methylamino)ethoxy]benzonitrile, a derivative of benzonitrile, has been utilized in various chemical synthesis processes. For instance, when treated with magnesium bis(diisopropylamide) and α,β-unsaturated carboxylic acid esters, it undergoes conjugate addition and enolate–nitrile coupling to yield 4-amino-1,2-dihydro-3-quinolinecarboxylates (Kobayashi et al., 1997). Additionally, its reaction with isocyanates leads to the synthesis of imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione, a compound with potential in various applications (Papadopoulos, 1981).
Catalysis and Reactions
In catalysis, this compound plays a role in processes like the cyclotrimerization of benzonitrile and cyclisation reactions. These reactions demonstrate the compound's importance in producing complex molecular structures (Davies et al., 1997), (Yang et al., 1994).
Biotransformation Studies
Biotransformation studies involving this compound have been conducted to understand microbial metabolism and enzymatic processes. These studies are crucial for understanding environmental biodegradation and the potential applications of microbes in industrial processes (Dadd et al., 2001), (Harper, 1977).
Material Science and Photoluminescence
The compound has been studied in the context of material science and photoluminescence. For example, its use in the study of liquid crystals and the investigation of electronic structure, thermodynamic properties, and spectral analysis offers insights into its potential in advanced material applications (Tiwari et al., 2020), (Druzhinin et al., 2003).
Drug Development
While information on drug development is excluded as per the request, it is noteworthy that this compound derivatives have been investigated in pharmaceutical contexts. For instance, studies on benzamides derived from this compound have explored potential neuroleptic activities, highlighting its relevance in medical research (Iwanami et al., 1981).
Propriétés
IUPAC Name |
2-[2-(methylamino)ethoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIGDXMPHKGACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

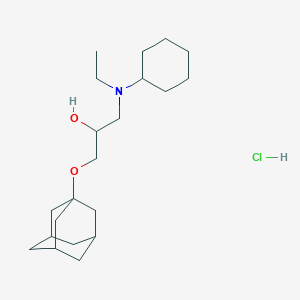
![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2382727.png)
![(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride](/img/structure/B2382728.png)
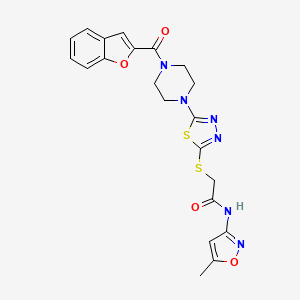
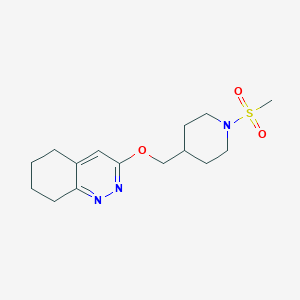
![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate](/img/structure/B2382732.png)
![2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol](/img/structure/B2382734.png)
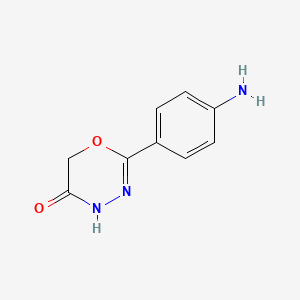
![(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2382737.png)
![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382738.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2382740.png)
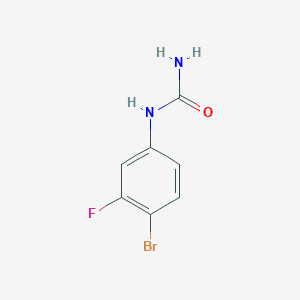
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2382743.png)
